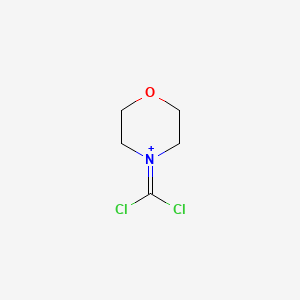

4-(Dichloromethylene)morpholin-4-ium

Description

Overview of Quaternary Ammonium (B1175870) Compounds within Organic Chemistry

Quaternary ammonium compounds (QACs) are a broad class of organic salts characterized by a central, positively charged nitrogen atom bonded to four organic groups. elsevierpure.comresearchgate.net This permanent positive charge makes them valuable as surfactants, disinfectants, and phase-transfer catalysts. nih.govresearchgate.net Structurally, QACs consist of a quaternary ammonium cation and a corresponding anion. researchgate.net Their applications are widespread, ranging from consumer products like preservatives and mouthwashes to industrial uses as biocides and antistatic agents. elsevierpure.comresearchgate.net The use of QACs, particularly as disinfectants, has seen a significant increase, which has also prompted research into their environmental fate and potential for antimicrobial resistance. elsevierpure.comnih.gov The vast structural diversity of QACs allows for fine-tuning of their properties, but also presents challenges in assessing the toxicological profile for every compound. researchgate.netacs.org

The Morpholine (B109124) Ring System: Structural Significance and Chemical Versatility

The morpholine ring is a heterocyclic motif recognized as a "privileged pharmacophore" in medicinal chemistry. nih.govresearchgate.net This six-membered ring, containing both an amine and an ether functional group (tetrahydro-1,4-oxazine), is found in numerous FDA-approved drugs, particularly anticancer agents. researchgate.netthieme-connect.com The inclusion of a morpholine moiety in a drug molecule can enhance critical pharmacokinetic properties such as solubility, metabolic stability, and bioavailability. nih.govthieme-connect.comresearchgate.net Its weak basicity and ability to participate in hydrogen bonding contribute to its favorable interactions with biological targets. thieme-connect.comresearchgate.net As a result, the morpholine scaffold is a versatile and highly valued building block in the design and synthesis of new therapeutic agents. nih.govbiosynce.com

Rationale and Significance of Investigating Novel Morpholin-4-ium Cations

The creation and study of novel morpholin-4-ium cations are driven by the quest for new chemical entities with unique properties and applications. By functionalizing the nitrogen atom of the morpholine ring to create a permanent positive charge, researchers can develop new ionic liquids, catalysts, or synthetic intermediates. researchgate.net The specific substituents attached to the nitrogen atom dictate the cation's reactivity, stability, and potential utility. For example, different morpholin-4-ium salts have been synthesized and analyzed for their roles in crystal engineering, where they form complex hydrogen-bonded networks. researchgate.netresearchgate.netiucr.orgnih.gov The synthesis of compounds like 4-(2-hydroxybenzyl)morpholin-4-ium chloride serves as an example of modifying the morpholine core to create new derivatives for biological assessment. researchgate.net Investigating novel cations such as 4-(Dichloromethylene)morpholin-4-ium is therefore a logical extension of existing research, aiming to unlock new synthetic pathways and molecular functionalities.

Hypothetical Research Questions and Objectives for this compound

While detailed research on this compound is not extensively published, its structure strongly suggests it is an analog of the Vilsmeier reagent. wikipedia.org Vilsmeier reagents are iminium salts, typically derived from a substituted amide and an acid chloride like phosphorus oxychloride (POCl₃), and are powerful electrophiles used in formylation and other cyclization reactions. wikipedia.orgcdnsciencepub.comijsr.net The synthesis of this compound would likely involve the reaction of N-formylmorpholine with a chlorinating agent. cdnsciencepub.com

Based on this, a research program could be built around the following objectives:

Synthesis and Stability: To develop a reliable, scalable synthesis for this compound and to characterize its stability under various conditions (temperature, moisture, solvents).

Reactivity Profiling: To investigate its reactivity with a range of electron-rich aromatic and heteroaromatic substrates to assess its efficacy as a formylating or cyclizing agent, comparing its performance to the classic Vilsmeier reagent derived from dimethylformamide (DMF). enamine.net

Mechanistic Studies: To elucidate the reaction mechanisms when using this reagent, particularly in reactions with unactivated olefins or in the formation of β-chloro enals. cdnsciencepub.comacs.org

Application in Heterocycle Synthesis: To explore its utility as a key intermediate in the multi-step synthesis of complex heterocyclic systems, such as pyrazoles, which are often accessed via Vilsmeier-type intermediates. acs.org

Scope and Organization of Academic Inquiry

Compound Data Tables

Table 1: Properties of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 790600-30-5 |

| InChI | InChI=1S/C5H8Cl2NO/c6-5(7)8-1-3-9-4-2-8/h1-4H2/q+1 |

| InChIKey | HWUABYASVVAOSY-UHFFFAOYSA-N |

| SMILES | C(=[N+]1CCOCC1)(Cl)Cl |

Note: Data sourced from publicly available chemical databases. chemicalbook.com Physical properties like melting point and boiling point are not widely documented.

Structure

3D Structure

Properties

IUPAC Name |

4-(dichloromethylidene)morpholin-4-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2NO/c6-5(7)8-1-3-9-4-2-8/h1-4H2/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUABYASVVAOSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC[N+]1=C(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2NO+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Dichloromethylene Morpholin 4 Ium

Strategies for Carbon-Dichloromethylene Bond Formation in Heterocyclic Systems

The creation of a carbon-dichloromethylene (=CCl₂) bond attached to a quaternary nitrogen in a heterocyclic system is a key challenge in the synthesis of compounds like 4-(dichloromethylene)morpholin-4-ium. This transformation is typically achieved by converting a carbonyl group of a suitable precursor into the corresponding dichloromethylene group. The most common precursors for this purpose are N,N-disubstituted amides or their corresponding carbamoyl (B1232498) chlorides.

The general approach involves the use of potent chlorinating agents that can activate the carbonyl oxygen, facilitating its replacement by two chlorine atoms. Reagents such as phosgene (B1210022) (COCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and thionyl chloride (SOCl₂) are employed for this type of transformation. The reaction proceeds through the formation of a highly electrophilic intermediate, which is then attacked by chloride ions.

For the synthesis of this compound, a plausible precursor is a morpholine (B109124) derivative containing a carbonyl group attached to the nitrogen atom, such as morpholine-4-carbonyl chloride. The reaction of this precursor with a suitable chlorinating agent would lead to the desired dichloromethylene functionality.

Quaternization Reactions and N-Alkylation Pathways

The formation of the this compound cation is inherently a quaternization reaction. In this specific case, the "N-alkylation" involves the formation of a carbon-nitrogen double bond with the dichloromethylene group, resulting in a positively charged quaternary nitrogen atom within the morpholine ring. This is distinct from traditional N-alkylation pathways that involve the addition of an alkyl group to the nitrogen.

A direct approach to the synthesis of this compound involves the reaction of a suitable morpholine precursor with a chlorinating agent. A logical precursor for this transformation is morpholine-4-carbonyl chloride. This compound can be synthesized by reacting morpholine with phosgene or a phosgene equivalent like triphosgene.

Once morpholine-4-carbonyl chloride is obtained, it can be treated with a strong chlorinating agent such as phosphorus pentachloride (PCl₅). The reaction mechanism is believed to involve the attack of the carbonyl oxygen on the phosphorus pentachloride, leading to the formation of an intermediate that eliminates phosphorus oxychloride (POCl₃) and generates the dichloromethyleneiminium salt. This type of reaction is analogous to the synthesis of Viehe's salt (N,N-dimethyl-dichloromethylene-iminium chloride) from dimethylformamide (DMF) and phosgene or PCl₅. wikipedia.org

Table 1: Proposed Synthesis of this compound Chloride

| Step | Reactants | Reagents | Product |

| 1 | Morpholine | Phosgene (or Triphosgene) | Morpholine-4-carbonyl chloride |

| 2 | Morpholine-4-carbonyl chloride | Phosphorus pentachloride (PCl₅) | This compound chloride |

This table presents a proposed synthetic route based on analogous reactions.

An alternative conceptual approach, though less direct, would involve the reaction of morpholine with a pre-formed dichloromethylene precursor that is highly electrophilic. However, such precursors are typically the dichloromethyleneiminium salts themselves, making this a circular argument in the context of synthesis. The more practical and documented strategies involve building the dichloromethylene functionality from a carbonyl group already attached to the morpholine nitrogen.

Multi-Component Reactions (MCRs) for Morpholin-4-ium Scaffolds

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the construction of complex molecules in a single step from three or more starting materials. While MCRs are widely used for the synthesis of diverse heterocyclic scaffolds, their direct application to the synthesis of a specific and highly reactive compound like this compound has not been extensively reported. The development of an MCR that could assemble the morpholine ring and simultaneously generate the dichloromethyleneiminium functionality would be a novel synthetic advancement.

Catalytic Systems in the Synthesis of Morpholin-4-ium Compounds

The synthesis of morpholin-4-ium compounds, particularly through N-alkylation, can be facilitated by catalytic systems. However, for the specific case of this compound, the synthesis relies on stoichiometric reactions with highly reactive chlorinating agents rather than catalytic cycles. The harsh conditions and the nature of the reagents (e.g., PCl₅, phosgene) are generally not compatible with most catalytic systems.

Heterogeneous catalysis offers advantages in terms of catalyst separation and recycling, contributing to more sustainable chemical processes. While heterogeneous catalysts are employed in various reactions involving morpholine, such as its N-alkylation with alcohols, their use in the synthesis of dichloromethyleneiminium salts is not established. The reactivity of the chlorinating agents and the sensitivity of the product to moisture would pose significant challenges to the stability and activity of most heterogeneous catalysts.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is crucial in modern synthetic organic chemistry to minimize environmental impact and enhance safety. mdpi.com While specific green synthesis routes for this compound are not extensively documented, the design of such routes would likely adhere to the core tenets of green chemistry. These include the use of less hazardous chemical syntheses, safer solvents and auxiliaries, and design for energy efficiency. researchgate.net

One potential avenue for a greener synthesis could involve a solvent-free or solid-state reaction, which eliminates the need for potentially harmful organic solvents. mdpi.com Additionally, the use of catalytic methods over stoichiometric reagents would be preferred to minimize waste generation. The principles of atom economy would also guide the selection of a synthetic pathway that maximizes the incorporation of all materials used in the process into the final product.

Optimization of Reaction Parameters for Yield and Purity

The optimization of reaction parameters is a critical step in any chemical synthesis to maximize the yield and purity of the desired product. scielo.br This involves a systematic investigation of how different variables influence the reaction outcome.

Solvent Selection and Effects on Reaction Kinetics

The polarity of the solvent can influence the stability of charged intermediates and transition states. For a reaction that proceeds through an ionic mechanism, a polar solvent would typically be favored. However, the nucleophilicity of the solvent must also be considered, as a highly nucleophilic solvent could potentially react with the electrophilic dichloromethylene group, leading to unwanted byproducts.

Table 1: Potential Solvents and Their Predicted Effects on the Synthesis of this compound

| Solvent | Polarity | Potential Effects on Reaction Kinetics |

| Dichloromethane | Nonpolar | May be suitable for initial steps but could be less effective for ionic intermediates. |

| Acetonitrile | Polar Aprotic | Could stabilize charged intermediates without participating in the reaction. |

| Tetrahydrofuran | Moderately Polar | May offer a balance of solubility and reactivity control. |

| Water | Polar Protic | May lead to hydrolysis of the dichloromethylene group. |

The selection of an optimal solvent would require experimental screening to determine the best balance between reactant solubility, reaction rate, and suppression of side reactions. scielo.br

Temperature and Pressure Influence on Reaction Efficiency

Temperature and pressure are fundamental parameters that control the rate and efficiency of chemical reactions. An increase in temperature generally leads to an increase in the reaction rate, as it provides the molecules with the necessary activation energy. However, excessively high temperatures can also promote decomposition of the product or lead to the formation of undesired byproducts. Therefore, finding the optimal temperature is crucial for maximizing the yield of this compound.

Pressure can also be a significant factor, particularly in reactions involving gaseous reactants or products. While the direct synthesis of this compound from gaseous precursors is not a commonly cited method, pressure could influence the reaction equilibrium and rate in certain synthetic approaches.

Table 2: Influence of Temperature and Pressure on Reaction Efficiency

| Parameter | Effect on Reaction Rate | Potential Drawbacks of Extreme Conditions |

| Temperature | Increases with increasing temperature | - Decomposition of product- Increased side reactions- Higher energy consumption |

| Pressure | Can influence reactions with gaseous components | - Requires specialized equipment- Safety considerations |

Optimization of these parameters would typically involve conducting a series of experiments where temperature and pressure are systematically varied to identify the conditions that provide the highest yield and purity of the final product. researchgate.net

Advanced Spectroscopic Characterization of 4 Dichloromethylene Morpholin 4 Ium

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

High-Resolution ¹H NMR for Proton Chemical Environments

A high-resolution ¹H NMR spectrum of 4-(Dichloromethylene)morpholin-4-ium would be expected to show distinct signals for the protons of the morpholine (B109124) ring. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the positively charged nitrogen and the dichloromethylene group. The protons closer to the nitrogen atom (α-protons) would likely appear at a higher chemical shift (downfield) compared to the protons further away (β-protons). The integration of these signals would correspond to the number of protons in each unique environment. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing information on the connectivity of the protons.

Hypothetical ¹H NMR Data for this compound

| Protons | Multiplicity | Coupling Constant (J) in Hz | Integration |

|---|---|---|---|

| H-2, H-6 (α to N⁺) | Triplet | Data not available | 4H |

This table is based on general principles and does not represent experimentally determined data.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. The carbon atom of the dichloromethylene group (=CCl₂) would be expected to have a characteristic chemical shift. The carbon atoms of the morpholine ring would also show distinct signals, with the carbons adjacent to the positively charged nitrogen (C-2 and C-6) appearing at a higher chemical shift than the carbons adjacent to the oxygen atom (C-3 and C-5).

Hypothetical ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| =CCl₂ | Data not available |

| C-2, C-6 | Data not available |

This table is based on general principles and does not represent experimentally determined data.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignments

Two-dimensional (2D) NMR techniques would be crucial for the unambiguous assignment of the ¹H and ¹³C NMR signals.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, confirming the connectivity within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds apart, which would be essential for confirming the attachment of the dichloromethylene group to the morpholine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which could help to determine the conformation of the morpholine ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present. Key expected vibrations include the C-H stretching and bending modes of the methylene (B1212753) groups in the morpholine ring, the C-O-C stretching of the ether linkage, and the C=N⁺ stretching of the iminium group. The C-Cl stretching vibrations of the dichloromethylene group would also be present.

Hypothetical FTIR Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| Data not available | C-H stretching (CH₂) |

| Data not available | CH₂ bending/scissoring |

| Data not available | C-O-C stretching |

| Data not available | C=N⁺ stretching |

This table is based on general principles and does not represent experimentally determined data.

Raman Spectroscopy for Molecular Vibrations and Symmetry Analysis

Raman spectroscopy would provide complementary information to FTIR. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. For this compound, the symmetric stretching of the C-Cl bonds and the symmetric breathing modes of the morpholine ring would be expected to be Raman active. The combination of FTIR and Raman data would allow for a more complete analysis of the molecular vibrations.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for probing its structure through controlled fragmentation.

High-resolution mass spectrometry (HRMS) provides the precise mass of an ion, which allows for the determination of its elemental formula. pnnl.gov For the cation this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). This high degree of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical Exact Mass of this compound Cation

| Element | Quantity | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (C) | 5 | 12.000000 | 60.000000 |

| Hydrogen (H) | 8 | 1.007825 | 8.062600 |

| Chlorine (Cl) | 2 | 34.968853 | 69.937706 |

| Nitrogen (N) | 1 | 14.003074 | 14.003074 |

| Oxygen (O) | 1 | 15.994915 | 15.994915 |

| Total | 167.998295 |

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value extremely close to this theoretical value would provide strong evidence for the elemental formula C₅H₈Cl₂NO⁺.

Tandem mass spectrometry (MS/MS) is employed to investigate the structural integrity of the parent ion and to propose fragmentation pathways. In an MS/MS experiment, the ion of interest is selected and subjected to collision-induced dissociation, and the resulting fragment ions are analyzed. While direct experimental data for this compound is not available, the fragmentation of related morpholinium structures can provide insights. For instance, studies on other morpholin-4-ium containing salts have shown characteristic fragmentation patterns, often involving the cleavage of the morpholine ring. researchgate.net A plausible fragmentation pathway for the this compound cation could involve the loss of the dichloromethylene group or cleavage of the morpholine ring, leading to the formation of smaller, stable fragment ions. The analysis of these fragments would be critical in confirming the connectivity of the atoms within the parent ion.

X-ray Diffraction (XRD) Analysis for Solid-State Structural Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Table 2: Representative Crystallographic Data for a Hypothetical this compound Salt

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.54 |

| Volume (ų) | 1082.1 |

| Z | 4 |

| R-factor | < 0.05 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from a single-crystal XRD experiment.

Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of polycrystalline materials. nih.gov It is particularly useful for identifying the crystalline phase of a bulk sample and for detecting the presence of different polymorphic forms. mdpi.com Each crystalline solid produces a unique diffraction pattern, which serves as a fingerprint for that specific phase. By comparing the experimental PXRD pattern of a synthesized batch of a this compound salt with a reference pattern (either calculated from single-crystal data or from a known standard), one can confirm the phase purity of the material. This is crucial for ensuring the consistency and reproducibility of the material's properties.

Computational Chemistry and Theoretical Investigations of 4 Dichloromethylene Morpholin 4 Ium

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape and the distribution of electrons.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of ions in a solid-state crystal is governed by a variety of intermolecular forces. Understanding these interactions is key to predicting crystal structure and properties.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com The analysis partitions crystal space into regions defined by the electron distribution of the molecule, allowing for a detailed examination of how molecules interact with their neighbors. crystalexplorer.net The surface is typically mapped with properties like dnorm, which highlights intermolecular contacts shorter than van der Waals radii in red, contacts of normal length in white, and longer contacts in blue. mdpi.com

For a molecule like 4-(Dichloromethylene)morpholin-4-ium, this analysis would reveal the nature and prevalence of interactions involving its constituent atoms. The positively charged iminium core, the electronegative chlorine atoms, and the morpholine (B109124) ring would all contribute to a complex network of interactions.

Illustrative Intermolecular Contacts for a Related Chloro-Organic Salt

| Interaction Type | Contribution to Hirshfeld Surface (%) | Typical Distance (Å) |

|---|---|---|

| H···H | 45.4 | >2.4 |

| Cl···H / H···Cl | 21.0 | ~2.80 |

| C···H / H···C | 19.0 | ~2.80 |

| N···H / H···N | 5.9 | - |

| Cl···C / C···Cl | 3.8 | - |

| Cl···Cl | 1.5 | ~3.25 |

Note: The data in this table is representative of a similar chlorinated organic compound and is provided for illustrative purposes only, as specific Hirshfeld analysis data for this compound is not available in the cited literature.

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational quantum chemistry, particularly Density Functional Theory (DFT), is routinely used to predict spectroscopic parameters like NMR chemical shifts and IR vibrational frequencies. These calculations provide valuable data that can be used to interpret experimental spectra, confirm molecular structures, and understand electronic environments.

For this compound, DFT calculations could predict the 1H and 13C NMR spectra. A key feature of iminium ions is the significant deshielding of the proton and carbon atom at the C=N+ double bond due to the positive charge. acs.orgresearchgate.net Computational studies on related iminium salts have shown that this deshielding effect is well-reproduced by theoretical calculations. acs.org

Similarly, theoretical IR spectra can be computed. The vibrational frequencies and their intensities help in assigning experimental IR bands to specific molecular motions. For this compound, key vibrational modes would include the C=N+ stretching frequency, C-Cl stretching modes, and various vibrations associated with the morpholine ring. Comparing calculated frequencies with experimental data from related iminium salts can confirm the presence of the iminium functional group. google.comrsc.org

Example of Predicted vs. Experimental Spectroscopic Data for an Iminium Salt

| Parameter | Predicted Value (DFT) | Experimental Value |

|---|---|---|

| 13C NMR (C=N+) | 165.5 ppm | 168.2 ppm |

| 1H NMR (H-C=N+) | 8.9 ppm | 9.2 ppm |

| IR Freq. (C=N+ stretch) | 1685 cm-1 | 1695 cm-1 |

Note: The data presented is hypothetical and serves to illustrate the typical correlation between theoretical predictions and experimental values for iminium salts. Specific data for this compound is not available.

Investigation of Non-Linear Optical (NLO) Properties through Computational Methods

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. taylorfrancis.comnih.gov Computational methods are essential for predicting and understanding the NLO properties of molecules. Key NLO parameters, such as the static polarizability (α), and the first (β) and second (γ) hyperpolarizabilities, can be calculated using quantum chemical methods. researchgate.netresearchgate.net

Molecules with significant NLO responses often possess large dipole moments, extended π-conjugation, and intramolecular charge transfer characteristics. nih.gov While this compound lacks a large conjugated system, the polarized C=N+ bond and the presence of electronegative chlorine atoms create a significant charge separation. Computational analysis would be necessary to determine if this charge distribution leads to a noteworthy NLO response. DFT calculations could quantify the components of the polarizability and hyperpolarizability tensors, providing a theoretical assessment of its potential as an NLO material.

Illustrative Table of Calculated NLO Properties

| NLO Parameter | Calculated Value (a.u.) | Significance |

|---|---|---|

| Dipole Moment (μ) | Value | Indicates charge separation |

| Polarizability (α) | Value | Measures linear response to an electric field |

| First Hyperpolarizability (βtot) | Value | Measures second-order NLO response |

Note: This table represents the type of data generated from an NLO computational study. Actual values for this compound would require specific calculations.

Solvent Effects on Molecular Structure and Reactivity via Continuum Solvation Models

The properties and reactivity of charged species like iminium salts are often highly dependent on their environment, particularly the solvent. researchgate.net Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computational methods used to simulate the effect of a solvent without explicitly modeling individual solvent molecules. researchgate.netrsc.org These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. acs.org

For this compound, applying a continuum model would be essential for several reasons:

Structural Stability: The solvent can stabilize the ionic charge, influencing bond lengths and angles compared to the gas phase.

Spectroscopic Properties: Calculated NMR and UV-Vis spectra can be corrected for solvent effects, leading to better agreement with experimental measurements performed in solution.

Reactivity: As a reactive intermediate, its stability and electrophilicity are modulated by the solvent's polarity. Computational studies of reaction pathways involving this ion would be inaccurate without accounting for solvation. acs.org

By performing calculations in simulated solvents of varying dielectric constants (e.g., dichloromethane, acetonitrile), researchers can predict how the environment affects the molecule's properties and its role in chemical reactions.

Reactivity and Reaction Pathways Involving 4 Dichloromethylene Morpholin 4 Ium

Transformation of the Dichloromethylene Moiety

The dichloromethylene group is the primary site of reactivity in 4-(dichloromethylene)morpholin-4-ium. The electron-withdrawing nature of the positively charged nitrogen atom enhances the electrophilicity of the carbon atom, making it susceptible to attack by various nucleophiles.

The chlorine atoms on the dichloromethylene group can be displaced by a variety of nucleophiles. These reactions typically proceed through an addition-elimination mechanism, where the nucleophile first attacks the electrophilic carbon, followed by the departure of a chloride ion.

Common nucleophiles that can react with dichloromethylene iminium salts include:

Water: Hydrolysis of the dichloromethylene group leads to the formation of a morpholine-4-carboxamide. wikipedia.org

Alcohols: Reaction with alcohols yields carbamate (B1207046) esters.

Amines: Primary and secondary amines react to form ureas or isoureas.

Thiols: Thiolates can displace the chlorine atoms to form thiocarbamates.

The reactivity of the dichloromethylene moiety is analogous to that of phosgene (B1210022), making this compound a useful phosgene equivalent in organic synthesis.

Table 1: Examples of Nucleophilic Displacement Reactions

| Nucleophile | Product | Reference |

| H₂O | Morpholine-4-carboxamide | wikipedia.org |

| ROH | Alkyl morpholine-4-carboxylate | N/A |

| R₂NH | N,N-Disubstituted morpholine-4-carboxamide | N/A |

| RSH | S-Alkyl morpholine-4-carbothioate | N/A |

The dichloromethylene moiety can undergo both reduction and oxidation, although these transformations are less common than nucleophilic substitution.

Reduction: Reduction of the dichloromethylene group can lead to the formation of a formamidinium salt or, under stronger conditions, to a methyl-substituted morpholine (B109124). Common reducing agents like sodium borohydride (B1222165) may be employed. The reduction of iminium cations is a known process in organic chemistry. wikipedia.org

Oxidation: Oxidation of the C=N bond in iminium salts can lead to the formation of oxaziridinium salts, which are potent oxidizing agents themselves. unimore.it However, the presence of the chlorine atoms in this compound may influence the outcome of such reactions. The oxidation of different iminic bonds can lead to a variety of products, including oxaziridines, amides, and nitroso compounds, depending on the substituents and reaction conditions. unimore.it

Reactions of the Morpholin-4-ium Cation

The morpholin-4-ium cation is a stable entity under many reaction conditions. Its stability is a key feature in the use of this compound as a reagent.

The quaternary ammonium (B1175870) center in the morpholin-4-ium cation is generally stable across a wide range of pH values. Morpholinium-based ionic liquids exhibit high thermal stability, with decomposition temperatures often near 673 K. researchgate.netrsc.org This stability allows for reactions to be conducted at elevated temperatures without significant degradation of the morpholine ring. The stability of the cation is influenced by the nature of the counter-ion. nih.gov

However, under strongly basic conditions, deprotonation of an adjacent carbon atom can occur, leading to the formation of an ylide, which can then undergo further reactions.

Table 2: Thermal Stability of Morpholinium-Based Ionic Liquids

| Cation | Anion | Decomposition Temperature (K) | Reference |

| N-alkyl-N-methylmorpholinium | Bromide | ~673 | researchgate.net |

| N-alkyl-N-methylmorpholinium | Tetrafluoroborate | ~673 | researchgate.net |

| N-alkyl-N-methylmorpholinium | Hexafluorophosphate | ~673 | researchgate.net |

While the morpholine ring is generally stable, ring-opening reactions can occur under specific conditions. Cationic ring-opening polymerization of cyclic ethers and esters is a known process, but for a pre-formed stable cation like morpholin-4-ium, such reactions are not spontaneous and require specific reagents or conditions to proceed. youtube.comnih.govacs.orgresearchgate.net

Rearrangement reactions of the morpholine ring itself are not common. However, rearrangements involving substituents on the ring, such as the Favorskii rearrangement of α-halo ketones, are well-documented for cyclic systems and could potentially be applied to functionalized morpholine derivatives. wikipedia.orgyoutube.com

Role as a Synthetic Intermediate or Reagent in Organic Synthesis

This compound serves as a versatile reagent in organic synthesis, primarily as an equivalent of phosgene and as a formylating agent. Its solid nature and lower toxicity compared to gaseous phosgene make it a more convenient reagent.

This compound is an analogue of the Vilsmeier reagent, [(CH₃)₂NCHCl]Cl, and can be used in Vilsmeier-Haack type reactions to formylate electron-rich aromatic and heterocyclic compounds. wikipedia.orgmdpi.com The reaction proceeds via the formation of a formylating agent in situ, which is then attacked by the nucleophilic substrate.

Furthermore, the dichloromethylene iminium salt can be a precursor for the synthesis of ketenimines. researchgate.net It can also participate in cycloaddition reactions, such as [3+2] cycloadditions with diazoacetates to form pyrazole (B372694) derivatives. researchgate.net The reactivity of iminium salts in cycloaddition reactions provides a pathway to various heterocyclic systems. rsc.orgrsc.orgua.esmdpi.com

Table 3: Synthetic Applications of Dichloromethylene Iminium Salt Analogues

| Reaction Type | Substrate | Product | Reference |

| Vilsmeier-Haack Formylation | Electron-rich arene | Formylated arene | wikipedia.orgmdpi.com |

| Ketenimine Synthesis | --- | Ketenimine | researchgate.net |

| [3+2] Cycloaddition | Diazoacetate | Pyrazole derivative | researchgate.net |

Mechanistic Studies of Reactions Catalyzed by or Involving the Compound

The compound this compound, often in its chloride salt form, is a member of the Vilsmeier reagent family. These reagents are powerful electrophiles and are instrumental in a variety of chemical transformations, most notably the Vilsmeier-Haack reaction. Mechanistic studies of reactions involving this class of compounds have provided significant insights into their reactivity and the pathways through which they operate. While specific mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, its reaction mechanisms can be understood through the well-established principles of Vilsmeier-Haack chemistry.

The core of the reactivity of this compound lies in its electrophilic carbon atom, which is doubly bonded to the nitrogen of the morpholine ring and singly bonded to two chlorine atoms. This structure makes it a potent electrophile, capable of reacting with a wide range of nucleophiles.

The general mechanism of a reaction involving a Vilsmeier reagent like this compound typically proceeds through the following key steps:

Formation of the Electrophilic Species: The this compound ion is itself the reactive electrophilic species. It is typically generated in situ from the reaction of morpholine with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), though it can also be used as a pre-formed salt.

Nucleophilic Attack: An electron-rich substrate, such as an activated aromatic ring, an alkene, or a carbonyl compound, acts as a nucleophile and attacks the electrophilic carbon of the this compound ion. This step results in the formation of a new carbon-carbon bond and a tetrahedral intermediate.

Elimination and Iminium Ion Formation: The tetrahedral intermediate is often unstable and undergoes elimination of a chloride ion to form a more stable iminium ion intermediate. This iminium ion is a key intermediate in the Vilsmeier-Haack reaction.

Hydrolysis: In the final step, the iminium ion is hydrolyzed during aqueous workup to yield the final product, which is typically an aldehyde or a ketone.

The table below illustrates the generalized mechanistic steps for the reaction of this compound with a generic electron-rich aromatic compound (Ar-H).

| Step | Description | Reactants | Intermediate(s) | Product of Step |

| 1 | Nucleophilic attack by the electron-rich arene on the electrophilic carbon of the Vilsmeier reagent. | Ar-H, this compound | Sigma complex | Cationic intermediate |

| 2 | Elimination of a chloride ion to form an aryl iminium salt. | Cationic intermediate | Aryl iminium salt | Aryl iminium salt |

| 3 | Hydrolysis of the iminium salt to yield the corresponding aryl aldehyde. | Aryl iminium salt, H₂O | Hemiaminal | Ar-CHO, Morpholinium salt |

Detailed research findings on analogous Vilsmeier reagents have utilized various techniques to probe these mechanisms, including kinetic studies, isotopic labeling, and computational modeling. These studies have helped to elucidate the nature of the transition states and the factors influencing the regioselectivity and stereoselectivity of these reactions. For instance, the electronic properties of the substituents on the nucleophilic substrate play a crucial role in determining the rate and outcome of the reaction. Electron-donating groups on an aromatic ring, for example, will activate it towards electrophilic attack by the Vilsmeier reagent.

The following table provides hypothetical kinetic data for the reaction of a Vilsmeier reagent with different substituted aromatic compounds, illustrating the effect of substituent electronics on the reaction rate.

| Aromatic Substrate | Substituent | Relative Rate Constant (k_rel) |

| Anisole | -OCH₃ | 150 |

| Toluene | -CH₃ | 25 |

| Benzene | -H | 1 |

| Chlorobenzene | -Cl | 0.1 |

| Nitrobenzene | -NO₂ | 0.001 |

Advanced Applications and Functionalization in Materials Science and Organic Synthesis

Development of Novel Organic Catalysts

The electrophilic nature of the carbon atom in the dichloromethylene group of 4-(dichloromethylene)morpholin-4-ium makes it a candidate for applications in organic catalysis, particularly in reactions involving the activation of nucleophiles. While morpholine (B109124) derivatives have been explored as organocatalysts, the catalytic utility of the Vilsmeier reagent itself is an area of growing interest. nih.gov

Iminium salts, such as this compound, are key intermediates in iminium catalysis, a powerful strategy in asymmetric synthesis to activate α,β-unsaturated carbonyl compounds. nih.govtum.de The formation of an iminium ion lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. tum.de Although typically generated from chiral secondary amines and enals, the underlying principle of LUMO-lowering activation is relevant.

Furthermore, the Vilsmeier reagent can act as a catalyst in certain transformations. For instance, an immobilized iridium complex has been used as a photoredox catalyst for the in situ generation of the Vilsmeier-Haack reagent, which then facilitates the synthesis of amides and nitriles. researchgate.net This suggests that this compound could be integrated into catalytic cycles, potentially for reactions like C-H hydroxylation, where iminium salts have been shown to act as organocatalysts. acs.org Acidic morpholinium-based ionic liquids have also demonstrated catalytic activity in esterification reactions, indicating the potential for dual-functionality if the Vilsmeier reagent is part of a larger catalytic system. alfa-chemistry.com

Table 1: Potential Catalytic Applications of Iminium Species

| Catalytic Strategy | Role of Iminium Species | Potential Reaction Type |

|---|---|---|

| Iminium Catalysis | LUMO-lowering activation of α,β-unsaturated systems | Asymmetric conjugate additions, Cycloadditions |

| Photoredox Catalysis | Intermediate for synthetic transformations | Amide and nitrile synthesis |

| C-H Functionalization | Active oxidant precursor (e.g., oxaziridinium) | Selective aliphatic C-H hydroxylation |

Exploration in Polymer Chemistry and Polymeric Material Synthesis

The application of this compound in polymer chemistry is an emerging area. Its reactivity suggests two primary roles: as a monomer modification agent or as a reagent for synthesizing functional polymers. The Vilsmeier-Haack reaction has been used to prepare functional materials, such as formylated thiophene (B33073) derivatives that serve as monomers for conducting polymers. numberanalytics.com This indicates a pathway where the morpholine-derived reagent could be used to introduce aldehyde functionalities onto polymer backbones, which can then be used for cross-linking or further derivatization.

Morpholinium-based ionic liquids are also gaining attention in polymer technology. researchgate.net These materials can be used as electrolytes in polymer matrices, creating ion-conductive materials for applications like batteries and supercapacitors. rsc.orgnih.gov For example, morpholinium-modified polyketones have been developed as anion exchange membranes for water electrolysis. scispace.com In these systems, the morpholinium group is quaternized to create a positively charged site for anion transport. While not directly employing the Vilsmeier reagent for polymerization, this highlights the utility of the morpholinium moiety in creating functional polymeric materials.

Additionally, morpholinium-based ionic liquids have been incorporated into hydrogels, forming three-dimensional networks with polymers like polyvinyl alcohol (PVA) for applications such as drug delivery. rsc.org The potential exists to use this compound to functionalize a polymer, which could then be quaternized to create an ionic polymer or cross-linked to form a functional gel.

Role in Supramolecular Chemistry and Crystal Engineering

The morpholinium cation is a valuable component in supramolecular chemistry and crystal engineering due to its ability to act as a hydrogen-bond donor. The N-H groups of the protonated morpholine ring can form strong, directional hydrogen bonds with suitable acceptors, such as carboxylate or sulfonate anions. nih.gov

Studies on various morpholinium salts have revealed the formation of well-defined supramolecular architectures. For instance, in the crystal structures of morpholinium salts of phenoxyacetic acid analogues, the cation-anion hydrogen-bonding interactions lead to the formation of one-dimensional chains or discrete cyclic heterotetrameric structures. nih.gov This predictable self-assembly is a cornerstone of crystal engineering, where the goal is to design and synthesize crystalline materials with desired physical and chemical properties. hhu.de

The structure of the anion plays a crucial role in dictating the final supramolecular assembly. The interplay of N-H···O hydrogen bonds, and potentially weaker C-H···O interactions, directs the packing of the ions in the crystal lattice. The presence of the dichloromethylene group in this compound would add another layer of complexity and potential for interaction, possibly through halogen bonding, influencing the resulting crystal structure. Organic ionic plastic crystals based on the morpholinium cation have also been investigated as solid-state ion conductors, demonstrating the importance of understanding the solid-state packing and ion dynamics. rsc.org

Table 2: Supramolecular Motifs in Morpholinium Salts

| Interaction Type | Description | Resulting Structure | Reference |

|---|---|---|---|

| N-H···O Hydrogen Bond | Strong, directional interaction between morpholinium N-H and an anionic acceptor (e.g., carboxylate). | 1D chains, ribbons, cyclic heterotetramers. | nih.gov |

Functionalization Strategies for Targeted Chemical Transformations

The primary utility of this compound, like other Vilsmeier reagents, lies in its ability to effect a range of chemical transformations on suitable substrates. ijpcbs.comwikipedia.org These reactions are powerful strategies for introducing functional groups and constructing complex molecular architectures, particularly in heterocyclic chemistry. researchgate.netrsc.orgbenthamdirect.com

The most well-known application is the Vilsmeier-Haack reaction , which typically involves the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgchemistrysteps.comjk-sci.com The reagent acts as a potent electrophile, attacking the substrate to form an iminium salt intermediate, which is then hydrolyzed to yield an aldehyde. wikipedia.org This provides a crucial entry point for further synthetic modifications.

Beyond formylation, Vilsmeier-type reagents are versatile tools for other transformations:

Chlorination and Chloroformylation: In the absence of aqueous work-up, the intermediate can lead to chlorinated products. The reaction can also be used to convert carboxylic acids into acid chlorides. ijpcbs.com

Cyclization Reactions: Vilsmeier reagents can react with a wide range of nucleophiles to construct various heterocyclic rings, such as quinolines, pyrazoles, and isoxazoles. researchgate.netijpcbs.com For example, the reaction with N-arylacetamides can yield 2-chloro-3-formylquinolines. researchgate.net

Dehydration and Rearrangement: The reagent can act as a dehydrating agent and promote certain molecular rearrangements.

The choice of the amide precursor (in this case, morpholine) can influence the reactivity and selectivity of the reagent. numberanalytics.com The use of N-formylmorpholine to generate the Vilsmeier reagent provides an alternative to the more common DMF-based system. numberanalytics.com

Integration into Composite Materials and Hybrid Systems

The integration of this compound and related morpholinium compounds into composite and hybrid materials is a novel area with significant potential. The primary route for this integration is through the use of morpholinium-based ionic liquids as components in polymer composites. acs.org

Ionic liquids are known to enhance the properties of polymer composites by acting as plasticizers, compatibilizers, or by improving the dispersion of fillers, which can lead to enhanced electrical conductivity. acs.org Morpholinium-based ionic liquids, in particular, are explored for their thermal stability and potential as electrolytes in energy storage devices when combined with a polymer matrix. rsc.orgnih.gov For instance, composites of polymers and ionic liquids have been prepared by in-situ polymerization, where the ionic liquid acts as a porogen, creating materials with permanent porosity.

Another potential application lies in the surface functionalization of filler materials. The Vilsmeier reagent could be used to introduce reactive aldehyde groups onto the surface of materials like silica (B1680970) or nanocellulose. These functionalized fillers could then be incorporated into a polymer matrix, forming covalent bonds and leading to improved interfacial adhesion and enhanced mechanical properties of the resulting composite material. While direct examples using this compound are not yet prevalent, the fundamental reactivity of the Vilsmeier reagent and the properties of morpholinium salts provide a strong basis for their future development in advanced hybrid systems.

Future Directions and Emerging Research Avenues for 4 Dichloromethylene Morpholin 4 Ium

Exploration of Novel and Efficient Synthetic Routes

The development of novel and efficient synthetic methodologies for 4-(dichloromethylene)morpholin-4-ium and its derivatives is a primary area for future investigation. Current synthetic approaches may have limitations in terms of yield, scalability, and environmental impact. Future research should focus on greener and more atom-economical routes.

Furthermore, the investigation of alternative dichloromethylene transfer reagents could lead to milder reaction conditions and broader substrate scope. Catalytic methods, potentially employing transition metals or organocatalysts, for the formation of the dichloromethylene-morpholine bond are yet to be explored and could represent a significant breakthrough in the synthesis of this class of compounds. A comparative analysis of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Challenges to Address |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Initial setup costs and optimization of flow parameters. |

| One-Pot Synthesis | Reduced waste, time, and resource consumption. | Management of incompatible reagents and side reactions. |

| Novel Dichloromethylene Reagents | Milder reaction conditions, improved functional group tolerance. | Availability, stability, and cost of new reagents. |

| Catalytic Methods | Lower activation barriers, potential for asymmetric synthesis. | Catalyst design, stability, and turnover number. |

Application of Advanced In-Situ Spectroscopic Techniques

Given the likely reactive nature of this compound, understanding its formation, stability, and reaction mechanisms is crucial for its effective utilization. Advanced in-situ spectroscopic techniques can provide invaluable real-time insights into these processes.

Future research should employ techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy), in-situ NMR (nuclear magnetic resonance) spectroscopy, and Raman spectroscopy to monitor the synthesis of this compound. These methods can help identify transient intermediates, determine reaction kinetics, and optimize reaction conditions for maximum yield and purity. For example, monitoring the reaction of amines with methylene (B1212753) chloride has provided evidence for the rapid formation of aminal intermediates from N-methylenepyrrolidinium chloride and pyrrolidine, showcasing the power of such techniques. acs.org

Moreover, techniques like stopped-flow spectroscopy could be used to study the kinetics of its reactions with various nucleophiles, providing fundamental data for its application in organic synthesis. The combination of these experimental techniques with computational modeling will offer a comprehensive understanding of the compound's reactivity.

High-Throughput Computational Screening for Derivative Design

Computational chemistry offers a powerful tool for the rational design of novel derivatives of this compound with tailored properties. High-throughput computational screening can be employed to predict the physicochemical and reactive properties of a large library of virtual derivatives, thereby guiding synthetic efforts towards the most promising candidates.

Future research in this area should focus on using Density Functional Theory (DFT) and other quantum chemical methods to model the electronic structure, reactivity indices, and spectroscopic properties of various substituted this compound analogues. Such computational studies have been successfully applied to understand the properties and reactivity of other morpholine (B109124) derivatives. nih.govnih.gov This approach can predict how different substituents on the morpholine ring would affect the stability and reactivity of the dichloromethylene group.

Furthermore, molecular dynamics (MD) simulations can be used to study the behavior of these compounds in different solvent environments and their interactions with other molecules. This is particularly relevant for designing derivatives for specific applications, such as catalysts or functional materials. The insights gained from these computational screenings will accelerate the discovery of new derivatives with enhanced performance for targeted applications.

Potential as a Component in Ionic Liquids and Other Advanced Functional Materials

The morpholinium cation is a known component of ionic liquids (ILs), which are salts with melting points below 100 °C. alfa-chemistry.com These materials have a wide range of applications due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency. The incorporation of the reactive dichloromethylene group into a morpholinium-based ionic liquid could lead to the development of novel task-specific ionic liquids.

Future research should explore the synthesis of ionic liquids where this compound is the cation, paired with various anions. The resulting ILs could function as reactive media or catalysts in organic reactions. For example, they could act as both a solvent and a reagent for the introduction of the dichloromethylene group into organic molecules.

Beyond ionic liquids, derivatives of this compound could be investigated as building blocks for advanced functional materials such as polymers or organic frameworks. The reactive dichloromethylene group could be used as a handle for polymerization or for grafting onto surfaces to create materials with novel properties. Morpholinium-based ionic liquids have already shown promise in various applications, including as antimicrobial agents and in the preparation of nanomaterials, suggesting a broad scope for new functional materials derived from this compound. alfa-chemistry.comnih.govmdpi.com

Investigation of Synergistic Effects in Multi-Component Systems

The reactivity of the dichloromethylene group in this compound suggests its potential for use in synergistic multi-component systems, particularly in catalysis. Iminium ions, a class of compounds to which this compound belongs, are known to participate in synergistic catalytic cycles. nih.govresearchgate.net

Future research should investigate the combination of this compound with other catalysts, such as transition metals, organocatalysts, or biocatalysts, to achieve novel transformations that are not possible with a single catalytic system. For example, the iminium moiety could act as an activating group for a substrate, while a co-catalyst performs a subsequent transformation. The synergistic use of chiral bifunctional ammonium (B1175870) iodides with imines has been shown to enable enantioselective reactions, highlighting the potential of such approaches. acs.org

Exploring the role of this compound in photoredox catalysis is another exciting avenue. The combination of iminium ion catalysis with photochemistry has led to the development of enantioselective radical processes. rsc.orgtdx.cat Investigating the photochemical properties of this compound and its ability to engage in single-electron transfer processes could open up new frontiers in synthetic organic chemistry.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 4-(Dichloromethylene)morpholin-4-ium, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions, leveraging dichloromethylene precursors. For example, substituted morpholine derivatives are reacted with dichloromethylating agents under inert conditions. Purification is achieved via recrystallization using polar aprotic solvents (e.g., acetonitrile) or column chromatography with silica gel (60–120 mesh). Monitoring reaction progress via TLC (silica GF254) and characterizing intermediates using H/C NMR ensures stepwise fidelity. Purity optimization requires rigorous drying under vacuum (<0.1 mmHg) to remove residual solvents .

Q. What spectroscopic and crystallographic techniques are critical for structural elucidation?

- Methodological Answer :

- Spectroscopy : H and C NMR (400–600 MHz, DMSO-d6 or CDCl3) identify proton environments and carbon frameworks. FT-IR (ATR mode, 400–4000 cm) confirms functional groups (e.g., C-Cl stretching at 550–650 cm).

- Crystallography : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves molecular geometry. Data collection at 293 K with a detector-to-crystal distance of 50 mm ensures high-resolution (<0.8 Å) structures. Refinement via SHELXL (full-matrix least-squares on ) achieves R-factors <0.05. Visualization with ORTEP-III illustrates anisotropic displacement ellipsoids .

Q. How does solvent choice impact the compound’s stability and solubility?

- Methodological Answer : Stability is pH-dependent; aqueous solutions (pH 6–8) prevent hydrolysis of the dichloromethylene group. Solubility in polar solvents (e.g., DMSO, methanol) exceeds 50 mg/mL at 25°C. For long-term storage, lyophilize and store under argon at –20°C. Avoid halogenated solvents (e.g., DCM) due to potential ligand exchange. Solubility profiles are validated via UV-Vis (λ = 254 nm) and dynamic light scattering (DLS) for aggregation analysis .

Advanced Research Questions

Q. How can computational modeling predict reactivity in biological or catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize ground-state geometries and predict frontier molecular orbitals (HOMO/LUMO). Molecular docking (AutoDock Vina) screens interactions with protein targets (e.g., enzymes with Arg/Tyr active sites). MD simulations (GROMACS, 100 ns) assess stability of ligand-receptor complexes under physiological conditions. Electrostatic potential maps (MEP) highlight nucleophilic/electrophilic regions for reaction site prediction .

Q. What strategies resolve contradictions in hydrogen-bonding network interpretations from crystallographic data?

- Methodological Answer : Graph-set analysis (Etter’s formalism) categorizes hydrogen bonds into discrete patterns (e.g., , ). Discrepancies arise from thermal motion or disorder; mitigate via high-resolution data (θ > 25°) and Twinning refinement (SHELXL TWIN command). Compare packing diagrams along crystallographic axes (e.g., a-axis vs. c-axis) to validate inter-molecular interactions. Use Mercury CSD to overlay multiple datasets and identify conserved motifs .

Q. How can researchers address discrepancies between experimental and computational bond-length data?

- Methodological Answer : Cross-validate X-ray bond lengths (e.g., C-Cl: 1.72–1.78 Å) with DFT-optimized geometries. Discrepancies >0.05 Å suggest crystal packing effects (e.g., steric strain). Apply Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contributions. For dynamic systems, use QM/MM hybrid models to simulate environmental effects. Statistical validation (χ test) ensures computational robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.